molecular formula C17H22N2O3 B2752660 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 941889-42-5

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2752660
CAS RN: 941889-42-5
M. Wt: 302.374
InChI Key: GUDWACQSYAQDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclopentanecarboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a methoxy group attached to the phenyl ring, and a cyclopentanecarboxamide group. The exact structure would depend on the spatial orientation of these groups and any stereochemistry involved .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrrolidine ring, the methoxy group, and the cyclopentanecarboxamide group would all influence its properties .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which may include our compound of interest, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of potential applications makes indole derivatives an area of interest for researchers .

2. Inhibition of Bruton’s Tyrosine Kinase (BTK) Some compounds similar to “N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” have been found to inhibit BTK . BTK is a key component of the B cell receptor signaling pathway and plays a crucial role in B cell malignancies and autoimmune disorders . Therefore, inhibitors of BTK could potentially be used in the treatment of these conditions .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of indole have shown anti-inflammatory and analgesic activities . If our compound of interest shares these properties, it could potentially be used in the treatment of conditions involving inflammation and pain .

Antioxidant Activity

Indole derivatives have also been found to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Activity

The antimicrobial activity of indole derivatives could potentially make them useful in the treatment of various infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that they could potentially be used in the treatment of tuberculosis .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological target it interacts with. Pyrrolidine derivatives can have various biological activities, depending on their structure .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic uses. Pyrrolidine derivatives are a rich area of research in medicinal chemistry, with potential applications in the treatment of various diseases .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-11-13(18-17(21)12-5-2-3-6-12)8-9-14(15)19-10-4-7-16(19)20/h8-9,11-12H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDWACQSYAQDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.